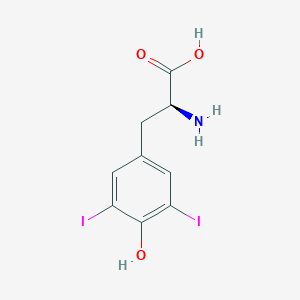

3,5-Diiodo-L-tyrosine

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Homo sapiens and Bos taurus with data available.

DIOTYROSINE is a small molecule drug and has 1 investigational indication.

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPYHUZRZVSYKL-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048680 | |

| Record name | 3,5-Diiodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,5-Diiodo-L-tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>64.9 [ug/mL] (The mean of the results at pH 7.4), 0.617 mg/mL at 25 °C | |

| Record name | SID8139971 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 3,5-Diiodotyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03374 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,5-Diiodo-L-tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

300-39-0, 66-02-4 | |

| Record name | 3′,5′-Diiodo-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diiodo-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diiodotyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03374 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Tyrosine, 3,5-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Diiodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diiodotyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-diiodo-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIIODOTYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L57Q44ZWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Diiodo-L-tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of 3,5-Diiodo-L-tyrosine in Thyroid Hormone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodo-L-tyrosine (DIT) is an indispensable intermediate in the intricate biochemical cascade of thyroid hormone synthesis. This technical guide provides a comprehensive examination of the formation, function, and significance of DIT within the thyroid follicular cells. It delves into the enzymatic processes governed by thyroperoxidase (TPO), the regulatory influence of thyroid-stimulating hormone (TSH), and the crucial coupling reaction that ultimately yields the biologically active thyroid hormones, thyroxine (T4) and triiodothyronine (T3). This document further presents a compilation of quantitative data, detailed experimental protocols for the analysis of DIT and related compounds, and visual representations of the key pathways to facilitate a deeper understanding for researchers and professionals in the field of endocrinology and drug development.

Introduction

The synthesis of thyroid hormones is a highly specialized process occurring in the thyroid gland, essential for regulating metabolism, growth, and development.[1] This process is critically dependent on the availability of iodine and the amino acid tyrosine. Within the thyroglobulin (Tg) protein scaffold, tyrosine residues undergo iodination to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).[2] DIT serves as a primary building block for the production of the thyroid hormones T4 and T3.[3] Understanding the precise role and kinetics of DIT is fundamental to comprehending thyroid physiology and pathophysiology.

The Biochemical Pathway of DIT Synthesis and Utilization

The synthesis of thyroid hormones can be delineated into a series of sequential steps, with the formation and subsequent use of DIT being central to this pathway.

Iodide Uptake and Oxidation

The process begins with the active transport of iodide from the bloodstream into the thyroid follicular cells via the sodium-iodide symporter (NIS).[4] Iodide is then transported to the apical membrane and into the follicular lumen. At the apical-colloid interface, thyroid peroxidase (TPO), a heme-containing enzyme, catalyzes the oxidation of iodide (I⁻) to a more reactive iodine species (I⁰ or I⁺) in the presence of hydrogen peroxide (H₂O₂).[5][6]

Iodination of Thyroglobulin: The Genesis of DIT

The activated iodine rapidly iodinates specific tyrosine residues within the large glycoprotein, thyroglobulin (Tg), a process known as organification.[4] TPO also catalyzes this reaction, leading to the formation of both monoiodotyrosine (MIT) and this compound (DIT) residues, still attached to the thyroglobulin backbone.[2] Under iodide-sufficient conditions, a thyroglobulin molecule may contain an average of 10-15 MIT and DIT residues.[2]

The Coupling Reaction: DIT as the Precursor to Thyroid Hormones

The final and most complex step in thyroid hormone synthesis is the TPO-catalyzed coupling of these iodotyrosine residues.[7]

-

Formation of Thyroxine (T4): Two molecules of DIT are coupled to form T4.[3]

-

Formation of Triiodothyronine (T3): One molecule of MIT is coupled with one molecule of DIT to form T3.[3]

This coupling reaction occurs while the iodotyrosine residues are still part of the thyroglobulin polypeptide chain.[2] The hormones are then stored in the colloid as part of the thyroglobulin molecule until they are needed by the body.[1]

Quantitative Data on DIT and Thyroid Hormone Synthesis

The efficiency and kinetics of the enzymatic reactions involving DIT are critical for maintaining thyroid hormone homeostasis.

| Parameter | Value | Species | Reference |

| Rate Constant for Iodine Transfer to Thyroglobulin | 6.7 x 10⁷ M⁻¹ s⁻¹ (native Tg) | Hog | [8] |

| 2.3 x 10⁷ M⁻¹ s⁻¹ (more iodinated Tg) | Hog | [8] | |

| Rate Constant for TPO Compound I with Thyroglobulin | 1.0 x 10⁷ M⁻¹ s⁻¹ | Hog | [8] |

| Average Iodinated Tyrosine Residues per Thyroglobulin Dimer | 25-30 out of 134 | Human | [2] |

| Average Hormone Residues per Thyroglobulin Dimer | 6-8 | Human | [2] |

| TPO-Catalyzed Coupling Activity (in vitro) | 43 +/- 5.0 ng T3/mg thyroglobulin | Human | [9] |

| Increase in Coupling Activity with DIT addition | Nearly 3-fold | Human | [9] |

| Secreted Thyroid Hormones Ratio (T4:T3) | 80-90% T4 : 10-20% T3 | Human | [10] |

Table 1: Quantitative Parameters in Thyroid Hormone Synthesis. This table summarizes key kinetic and quantitative data related to the iodination of thyroglobulin and the subsequent coupling reactions to form thyroid hormones.

Regulatory Pathways Influencing DIT Synthesis

The entire process of thyroid hormone synthesis, including the formation of DIT, is tightly regulated by the hypothalamic-pituitary-thyroid (HPT) axis.

Thyroid-stimulating hormone (TSH), released from the anterior pituitary, is the primary regulator of thyroid function.[11] Upon binding to its G protein-coupled receptor (TSHR) on the surface of thyroid follicular cells, TSH activates downstream signaling cascades.[12]

Figure 1: TSH Signaling Pathway in Thyroid Follicular Cells. This diagram illustrates the dual signaling cascades initiated by TSH binding to its receptor, leading to increased gene expression of key proteins and stimulation of the enzymatic reactions required for thyroid hormone synthesis.

Experimental Protocols

Accurate quantification of DIT and other iodotyrosines is essential for research and clinical diagnostics. The following are summaries of key experimental protocols.

Enzymatic Digestion of Thyroglobulin for Iodotyrosine Analysis

To analyze the iodotyrosine content, thyroglobulin must first be digested to release the individual amino acids.

Protocol Summary:

-

Sample Preparation: Suspend isolated thyroglobulin (e.g., 1 mg/mL) in an appropriate buffer.[13] For trypsin and chymotrypsin digestion, 100 mM Tris-HCl pH 8.0 is suitable, while 100 mM ammonium bicarbonate pH 7.8 is used for GluC digestion.[13]

-

Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 48°C for 40 minutes to reduce disulfide bonds.[13]

-

Alkylation: Add iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to prevent the reformation of disulfide bonds.[13]

-

Enzymatic Digestion: Add the desired protease (e.g., trypsin, chymotrypsin, or GluC) at a 1:20 enzyme-to-protein ratio by mass.[13] Incubate at 37°C for 15 hours.[13]

-

Stopping the Reaction: Terminate the digestion by adding trifluoroacetic acid (TFA) to a final concentration of 0.5%.[13]

Thyroperoxidase (TPO) Activity Assay (Guaiacol-based)

This spectrophotometric assay measures the peroxidase activity of TPO.

Protocol Summary:

-

Reagent Preparation: Prepare a reaction mixture containing 33 mM guaiacol and 0.27 mM H₂O₂ in a suitable buffer (e.g., 33 mM sucrose buffer).[14]

-

Assay Procedure: In a 96-well plate, pre-warm thyroid microsomes with 35 mM guaiacol in 100 mM sodium/potassium phosphate buffer (pH 7.4) at approximately 37°C.[15] The test compound or vehicle control is also added at this stage.[15]

-

Initiation of Reaction: Start the reaction by adding 300 µM H₂O₂.[15]

-

Measurement: Measure the initial rate of the colored product formation by monitoring the optical density at 450 nm.[15]

HPLC-MS/MS for the Quantification of DIT

This is a highly sensitive and specific method for the simultaneous analysis of multiple iodotyrosines and thyroid hormones.

Protocol Summary:

-

Sample Preparation: Perform enzymatic digestion of thyroglobulin as described in section 5.1. For serum samples, protein precipitation followed by liquid-liquid extraction is a common procedure.[16]

-

Chromatographic Separation: Use a reversed-phase C18 column (e.g., Waters Symmetry shield™ RP18).[17] A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.[17] A linear gradient from 10% to 50% B over 40 minutes at a flow rate of 0.8 mL/min can be used.[17]

-

Mass Spectrometric Detection: Employ electrospray ionization in positive ion mode (ESI+).[17] Use selected ion recording (SIR) to monitor the specific m/z values for DIT and other analytes of interest.[17]

Radioimmunoassay (RIA) for DIT

RIA is a classic and highly sensitive method for quantifying DIT.

Protocol Summary:

-

Reagent Preparation: Prepare a standard curve using known concentrations of unlabeled DIT. A radiolabeled DIT tracer (e.g., with ¹²⁵I) and a specific anti-DIT antibody are required.[18]

-

Competitive Binding: In assay tubes, incubate a fixed amount of anti-DIT antibody and radiolabeled DIT with either the DIT standards or the unknown samples. The unlabeled DIT in the samples will compete with the radiolabeled DIT for binding to the antibody.[19]

-

Incubation: Incubate the mixture, typically overnight at 4°C, to allow the binding reaction to reach equilibrium.[20]

-

Separation of Bound and Free Antigen: Separate the antibody-bound DIT from the free DIT. This can be achieved by using a second antibody that precipitates the primary antibody or by using polyethylene glycol.[18]

-

Measurement of Radioactivity: Measure the radioactivity of the bound fraction using a gamma counter.[19]

-

Quantification: Construct a standard curve by plotting the percentage of bound radiolabeled DIT against the concentration of the DIT standards. The concentration of DIT in the unknown samples can then be determined from this curve.[19]

Experimental and Logical Workflows

The study of DIT's role in thyroid hormone synthesis involves a series of interconnected experimental procedures.

Figure 2: Experimental Workflow for DIT Analysis. This diagram outlines the key steps involved in the preparation and analysis of samples for the quantification of DIT and the assessment of related enzymatic activity.

Conclusion

This compound is a cornerstone of thyroid hormone biosynthesis. Its formation through the TPO-catalyzed iodination of thyroglobulin and its subsequent role as a direct precursor in the coupling reaction to form T4 and T3 highlight its critical importance. For researchers and professionals in drug development, a thorough understanding of the biochemical pathways, regulatory mechanisms, and analytical methodologies related to DIT is paramount for the development of novel therapeutics targeting thyroid disorders and for assessing the potential endocrine-disrupting effects of new chemical entities. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for advancing research in this vital area of endocrinology.

References

- 1. cusabio.com [cusabio.com]

- 2. Thyroglobulin From Molecular and Cellular Biology to Clinical Endocrinology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myadlm.org [myadlm.org]

- 4. researchgate.net [researchgate.net]

- 5. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 6. phoenixbiotech.net [phoenixbiotech.net]

- 7. The role of thyroglobulin in thyroid hormonogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iodination and oxidation of thyroglobulin catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coupling of iodotyrosine catalyzed by human thyroid peroxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thyroid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Measurements of Iodination in Thyroglobulin: A Step Toward the Next Generation of Thyroid Cancer Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction [mdpi.com]

- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 16. HPLC-MS-MS analysis of thyroid hormones and iodotyrosines in knocked-out murine and natural human DEHAL-1 deficiency. [usiena-air.unisi.it]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. microbenotes.com [microbenotes.com]

- 20. revvity.com [revvity.com]

The Function of 3,5-Diiodo-L-tyrosine in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodo-L-tyrosine (DIT) is a critical, yet often overlooked, molecule in metabolic regulation. While primarily recognized as a crucial intermediate in the biosynthesis of thyroid hormones, its direct and indirect roles in metabolic pathways are a subject of ongoing research. This technical guide provides an in-depth exploration of the core functions of DIT, distinguishing its established roles from those of its better-known counterpart, 3,5-diiodo-L-thyronine (T2). We delve into its pivotal position in thyroid hormone synthesis, its direct inhibitory action on catecholamine production, and provide detailed experimental protocols for its study. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and target the metabolic influence of DIT.

Introduction

This compound (DIT) is a naturally occurring iodinated derivative of the amino acid L-tyrosine.[1] For decades, its significance has been largely confined to its role as a precursor in the thyroid gland for the synthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[2] However, emerging evidence suggests that DIT may possess intrinsic biological activities that extend beyond its function as a mere building block.

This guide will elucidate the established and potential functions of DIT in metabolic pathways, with a clear demarcation from the metabolic effects of 3,5-diiodo-L-thyronine (T2), a metabolically active thyroid hormone metabolite. While T2 has garnered significant attention for its thyromimetic effects on energy expenditure and lipid metabolism, the direct metabolic impact of DIT remains a more nuanced and less explored area.[3][4][5][6][7]

This document will provide a detailed overview of:

-

The biosynthesis and role of DIT in thyroid hormone production.

-

The direct interaction of DIT with key metabolic enzymes, specifically tyrosine hydroxylase.

-

A summary of quantitative data from relevant studies.

-

Detailed experimental protocols for the investigation of DIT.

-

Visual representations of key pathways and experimental workflows.

The Central Role of DIT in Thyroid Hormone Synthesis

The primary and most well-understood function of DIT is its role as an essential intermediate in the synthesis of thyroid hormones within the thyroid gland. This multi-step process is tightly regulated and crucial for maintaining metabolic homeostasis throughout the body.

The synthesis of thyroid hormones can be summarized in the following key steps:

-

Iodide Trapping: The thyroid follicular cells actively transport iodide from the bloodstream.

-

Organification: Iodide is oxidized by the enzyme thyroid peroxidase (TPO) and covalently bound to tyrosine residues on the thyroglobulin protein. This process forms monoiodotyrosine (MIT).

-

Iodination to DIT: TPO further catalyzes the iodination of MIT to form this compound (DIT).

-

Coupling Reaction: TPO then couples two iodotyrosine molecules. The coupling of two DIT molecules forms thyroxine (T4), while the coupling of one MIT and one DIT molecule forms triiodothyronine (T3).

-

Hormone Release: Thyroglobulin is endocytosed back into the follicular cells, where it is proteolytically cleaved to release T4 and T3 into the bloodstream.

References

- 1. frontiersin.org [frontiersin.org]

- 2. caymanchem.com [caymanchem.com]

- 3. 3,5-diiodo-L-thyronine increases resting metabolic rate and reduces body weight without undesirable side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Demonstration of in vivo metabolic effects of 3,5-di-iodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

3,5-Diiodo-L-tyrosine: A Comprehensive Technical Guide on its Role as a Human Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodo-L-tyrosine (DIT) is a critical endogenous human metabolite, primarily recognized for its indispensable role as an intermediate in the biosynthesis of thyroid hormones. Formed through the iodination of L-tyrosine within the thyroid gland, DIT's metabolic journey is intricately linked to thyroid function and overall homeostasis. This technical guide provides an in-depth exploration of DIT's biosynthesis, physiological significance, metabolic fate, and its implications in various pathological states. Detailed experimental protocols for its synthesis and quantification are provided, alongside a comprehensive summary of its quantitative levels in human biological fluids. Furthermore, key signaling and metabolic pathways involving DIT are visually represented to facilitate a deeper understanding of its complex biological roles. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating thyroid physiology, metabolic disorders, and related therapeutic interventions.

Introduction

This compound (DIT) is a naturally occurring iodinated amino acid derivative of L-tyrosine.[1] In humans, DIT is a key precursor in the synthesis of the thyroid hormones triiodothyronine (T3) and thyroxine (T4), which are fundamental regulators of metabolism, growth, and development.[2][3] The biosynthesis of DIT occurs within the follicular cells of the thyroid gland, a process catalyzed by the enzyme thyroid peroxidase.[4] Beyond its role as a thyroid hormone precursor, DIT's presence and metabolism in peripheral tissues are of growing interest, suggesting broader physiological implications. Dysregulation of DIT metabolism is associated with certain congenital thyroid disorders, highlighting its clinical significance.[5] This guide aims to provide a detailed technical overview of DIT as a human metabolite, encompassing its biochemical pathways, analytical methodologies for its detection, and a summary of its reported concentrations in human samples.

Biosynthesis of this compound

The synthesis of DIT is a crucial step in thyroid hormonogenesis and takes place in the colloid of the thyroid follicles. The process is initiated by the uptake of iodide from the bloodstream into the thyrocytes via the sodium-iodide symporter (NIS). This iodide is then transported into the follicular lumen.

The key enzyme responsible for DIT synthesis is thyroid peroxidase (TPO) , a heme-containing enzyme located on the apical membrane of thyrocytes.[4][6] TPO catalyzes two critical reactions: the oxidation of iodide and the subsequent iodination of tyrosine residues on the thyroglobulin (Tg) protein.[7][8]

The iodination of tyrosine residues on thyroglobulin first leads to the formation of monoiodotyrosine (MIT). Further iodination of MIT at the other meta-position of the phenol ring results in the formation of this compound (DIT).[3]

The overall reaction can be summarized as:

L-Tyrosine (on Thyroglobulin) + I₂ + H₂O₂ --(Thyroid Peroxidase)--> Monoiodotyrosine (MIT)

Monoiodotyrosine (MIT) + I₂ + H₂O₂ --(Thyroid Peroxidase)--> this compound (DIT)

Subsequently, two molecules of DIT can couple to form thyroxine (T4), or one molecule of DIT can couple with one molecule of MIT to form triiodothyronine (T3).[2][3]

References

- 1. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and urinary excretion of orally administered diiodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound dihydrate synthesis - chemicalbook [chemicalbook.com]

- 4. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 5. Turnover and urinary excretion of circulating diiodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

chemical and physical properties of 3,5-Diiodo-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodo-L-tyrosine (DIT) is a crucial, non-proteinogenic amino acid that serves as a key intermediate in the biosynthesis of thyroid hormones. As a di-iodinated derivative of L-tyrosine, its formation is a critical step within the thyroid gland, leading to the production of thyroxine (T4) and triiodothyronine (T3). Understanding the chemical and physical properties of DIT, its biological roles, and the experimental methodologies for its study is fundamental for research in endocrinology, metabolism, and the development of therapeutics targeting the thyroid axis. This technical guide provides an in-depth overview of this compound, consolidating its core properties, biological significance, and relevant experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and analysis in a laboratory setting. Data is provided for both the anhydrous and dihydrate forms, as the latter is a common commercially available variant.

| Property | Value (Anhydrous) | Value (Dihydrate) |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid[1][2] | (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid dihydrate |

| Synonyms | DIT, L-3,5-Diiodotyrosine[1][2] | 3,5-Diiodo-L-Tyr-OH·2H₂O |

| CAS Number | 300-39-0[1][2] | 18835-59-1 |

| Molecular Formula | C₉H₉I₂NO₃[1][2] | C₉H₉I₂NO₃·2H₂O |

| Molecular Weight | 432.98 g/mol [1][2] | 469.01 g/mol [3] |

| Appearance | White to light yellow crystalline powder | White to light yellow crystalline solid[3] |

| Melting Point | ~200 °C (decomposes)[3] | ~200 °C (decomposes)[3] |

| Solubility | DMSO: ~10-50 mg/mL[4][5] PBS (pH 7.2): ~0.30 mg/mL[5] Slightly soluble in ethanol and DMF[5] Water: 0.617 mg/mL at 25 °C[3] 4 M NH₄OH in methanol: 50 mg/mL | Soluble in aqueous acid (slightly), DMSO (slightly) |

| pKa | Phenolic group: ~6.4 Amino group: ~9.4 | Not explicitly found, but expected to be similar to the anhydrous form. |

| UV-Vis (λmax) | 220 nm[5] | Not explicitly found. |

| Storage Temperature | -20°C[5][6] | -20°C[6] |

| Stability | Stable for ≥ 4 years at -20°C[5] | Stable under recommended storage conditions. |

Biological Role and Signaling Pathways

This compound is an indispensable precursor in the synthesis of thyroid hormones. This process, occurring within the follicular cells of the thyroid gland, is a multi-step pathway regulated by the hypothalamic-pituitary-thyroid axis.

The key steps involving DIT are:

-

Iodination of Tyrosine Residues: Thyroperoxidase (TPO), a heme-containing enzyme located on the apical membrane of thyroid follicular cells, catalyzes the iodination of tyrosine residues on the protein thyroglobulin (Tg). This reaction uses hydrogen peroxide as an oxidizing agent to activate iodide. The iodination of a tyrosine residue at one position forms monoiodotyrosine (MIT), and subsequent iodination at a second position forms this compound (DIT).

-

Coupling Reaction: TPO then catalyzes the coupling of two iodotyrosine molecules. The coupling of two DIT molecules results in the formation of thyroxine (T4). The coupling of one MIT and one DIT molecule forms triiodothyronine (T3).[7][8][9]

The following diagram illustrates the central role of this compound in the thyroid hormone synthesis pathway.

Beyond its role as a thyroid hormone precursor, this compound has been shown to inhibit tyrosine hydroxylase with an IC₅₀ of 20 µM.[1] Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of catecholamines.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound are often proprietary or not fully disclosed in publicly available literature. However, this section outlines the general principles and key parameters for these procedures based on available information.

Synthesis of this compound

A common method for the synthesis of this compound is the direct iodination of L-tyrosine.

Principle: L-tyrosine is reacted with an iodinating agent, such as iodine monochloride (ICl) or iodine in the presence of an oxidizing agent, to introduce two iodine atoms onto the aromatic ring at positions 3 and 5.

General Procedure using Iodine Monochloride:

-

L-tyrosine is dissolved or suspended in a suitable solvent, such as acetic acid.

-

Iodine monochloride is added to the reaction mixture. A molar excess of the iodinating agent is typically used to ensure di-iodination.[10]

-

The reaction is often carried out at an elevated temperature (e.g., 60°C) to facilitate the reaction.[10]

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the product is isolated by filtration and washed to remove unreacted starting materials and byproducts.

Note: The yield of this reaction can be up to 90% under optimal conditions.[10] Other methods include the use of iodine and sodium iodide in aqueous ethylamine or a mixture of acetic and hydrochloric acids with the addition of hydrogen peroxide.[11]

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.

Principle: The crude this compound is dissolved in a hot solvent in which it has high solubility at elevated temperatures and low solubility at room temperature. As the solution cools, the pure compound crystallizes out, leaving impurities in the solvent.

General Procedure:

-

Select a suitable solvent or solvent mixture (e.g., aqueous ethanol).

-

Dissolve the crude this compound in the minimum amount of the boiling solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the solution is then hot-filtered to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of this compound.

Principle: A solution of the sample is passed through a column packed with a stationary phase. Different components of the sample interact differently with the stationary phase and are separated. A common method is reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

A Representative HPLC Method for Iodotyrosines and Iodothyronines: [12]

-

Column: Inertsil C18

-

Mobile Phase: A gradient of:

-

A: 0.1% aqueous trifluoroacetic acid (TFA), pH 3

-

B: Acetonitrile

-

-

Flow Rate: 1 mL/min

-

Detection: Photodiode array (PDA) detector

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

¹H NMR (600 MHz, DMSO-d₆): The spectrum would show characteristic peaks for the aromatic protons, the α-proton, and the β-protons of the alanine side chain.[13] ¹³C NMR: The spectrum would show distinct signals for each of the nine carbon atoms in the molecule.

The following diagram outlines a general experimental workflow for the synthesis and analysis of this compound.

Quantitative Biological Data

| Parameter | Value | Target | Reference |

| IC₅₀ (Inhibitory Concentration, 50%) | 20 µM | Tyrosine Hydroxylase | [1] |

Safety, Handling, and Storage

Safety: this compound should be handled with care. It may cause skin, eye, and respiratory irritation.[3][14] It is important to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood.[1][14]

Handling: Avoid creating dust. Wash hands thoroughly after handling.[1]

Storage: Store in a tightly sealed container in a cool, dry place.[1][13] For long-term stability, storage at -20°C is recommended.[5] The compound is stable for at least four years under these conditions.[5]

Conclusion

This compound is a molecule of significant biological importance, primarily due to its role as a direct precursor to the thyroid hormones. A thorough understanding of its chemical and physical properties, as well as the methodologies for its synthesis and analysis, is crucial for researchers in the field of endocrinology and drug development. This guide provides a consolidated resource of this essential information to aid in the design and execution of future research endeavors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Thyroid hormones - Wikipedia [en.wikipedia.org]

- 6. 3,5-Diiodo- L -tyrosine crystalline 18835-59-1 [sigmaaldrich.com]

- 7. cusabio.com [cusabio.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. notesonzoology.com [notesonzoology.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. This compound dihydrate synthesis - chemicalbook [chemicalbook.com]

- 12. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0003474) [hmdb.ca]

- 14. Page loading... [guidechem.com]

The Discovery and Enduring Significance of 3,5-Diiodo-L-tyrosine: A Technical Guide

An in-depth exploration of the discovery, history, and pivotal role of 3,5-Diiodo-L-tyrosine (DIT) in thyroid physiology, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound (DIT), a key intermediate in the biosynthesis of thyroid hormones, stands as a cornerstone in our understanding of endocrine function. This non-proteinogenic amino acid, derived from the iodination of L-tyrosine, is fundamental to the production of thyroxine (T4) and triiodothyronine (T3), hormones essential for regulating metabolism, growth, and development. This technical guide delves into the historical milestones of DIT's discovery, its intricate role in thyroid hormone synthesis, detailed experimental protocols for its preparation and isolation, and a comprehensive summary of its physicochemical properties.

Historical Perspective: Unraveling the Iodinated Amino Acids

The journey to understanding the significance of this compound is intrinsically linked to the broader history of thyroid research. Early investigations in the late 19th and early 20th centuries focused on the role of iodine in thyroid function and the treatment of goiter. A pivotal moment in this narrative was the isolation of thyroxine in 1915 by Edward Calvin Kendall.

The formal discovery and isolation of this compound from the thyroid gland was a landmark achievement by Harington and Randall in 1929.[1][2][3][4][5] Their work provided concrete evidence for the existence of iodinated amino acids other than thyroxine within the thyroid, suggesting a biosynthetic pathway. This discovery laid the groundwork for subsequent research that would elucidate the step-wise process of thyroid hormone formation. Further studies by researchers like Pitt-Rivers continued to explore the chemical transformations of diiodotyrosine and its derivatives, solidifying its role as a direct precursor to thyroid hormones.[6][7]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is essential for its study and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₉H₉I₂NO₃ | [8][9][10] |

| Molecular Weight | 432.98 g/mol | [8][9][10] |

| CAS Number | 300-39-0 | [9] |

| Appearance | White crystalline solid | |

| Melting Point | 200 °C (decomposes) | |

| Water Solubility | 0.62 mg/mL at 25 °C | [11] |

| XLogP3 | -0.5 | [8] |

| Hydrogen Bond Donor Count | 3 | [8] |

| Hydrogen Bond Acceptor Count | 4 | [8] |

| Rotatable Bond Count | 3 | [8] |

The Central Role of this compound in Thyroid Hormone Biosynthesis

This compound is an indispensable intermediate in the complex enzymatic cascade of thyroid hormone synthesis, which occurs within the follicular cells of the thyroid gland.[12][13] The process is initiated by the uptake of iodide from the bloodstream, followed by its oxidation and incorporation into tyrosine residues of the thyroglobulin protein.

The key steps involving this compound are:

-

Iodination of Monoiodotyrosine (MIT): Monoiodotyrosine, formed by the initial iodination of tyrosine residues on thyroglobulin, is further iodinated to form this compound.[12] This reaction is catalyzed by the enzyme thyroid peroxidase (TPO) in the presence of hydrogen peroxide.[12][14]

-

Coupling Reactions: Two molecules of this compound are coupled together to form thyroxine (T4). Alternatively, one molecule of DIT can couple with one molecule of MIT to form triiodothyronine (T3).[15] These coupling reactions are also catalyzed by thyroid peroxidase.

The newly synthesized thyroid hormones remain stored within the thyroglobulin colloid until they are released into the circulation following proteolytic cleavage of the thyroglobulin backbone.

Signaling and Biosynthetic Pathway

Caption: Biosynthesis of thyroid hormones within the thyroid follicular cell.

Experimental Protocols

The synthesis and isolation of this compound are critical procedures for research purposes. The following sections provide detailed methodologies for key experiments.

Synthesis of this compound via Direct Iodination

This protocol describes the synthesis of this compound by the direct iodination of L-tyrosine.

Materials:

-

L-tyrosine

-

Iodine

-

Sodium iodide

-

Aqueous ethylamine (20%) or Acetic acid and Hydrochloric acid

-

Hydrogen peroxide (if using the acid method)

-

Sodium pyrosulphite (or sodium metabisulfite)

-

Distilled water

-

1N Hydrochloric acid

-

Ammonia solution

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Dropping funnel

-

pH meter or pH paper

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure (Aqueous Ethylamine Method): [16][17]

-

Dissolve L-tyrosine in 20% aqueous ethylamine in a reaction flask with stirring.

-

In a separate beaker, prepare a solution of iodine and sodium iodide in distilled water.

-

Add the iodine-sodium iodide solution dropwise to the stirring L-tyrosine solution using a dropping funnel.

-

After the addition is complete, continue stirring the mixture for approximately 40 minutes.

-

Remove any excess iodine by the addition of a small amount of sodium pyrosulphite solution until the color of the solution fades.

-

Precipitate the this compound by adjusting the pH of the solution to 5-6 with acetic acid.

-

Collect the precipitate by filtration and wash it thoroughly with cold distilled water.

-

For further purification, dissolve the crude product in 1N HCl and reprecipitate it by the addition of ammonia solution to a neutral pH.

-

Filter, wash with water, and dry the purified this compound.

Procedure (Iodine Monochloride Method): [18]

-

A reported method utilizes iodine monochloride for the iodination of L-tyrosine.

-

The optimal conditions for this reaction are a volume ratio of acetic acid solvent to iodine monochloride of 8:1.

-

The mole ratio of iodine monochloride to L-tyrosine is 3.6:1.

-

The reaction is carried out at a temperature of 60 °C.

-

Under these conditions, a yield of up to 90% can be achieved.

Isolation of dl-3,5-Diiodotyrosine from Thyroid Gland

This protocol is based on the classical method described by Harington and Randall for the isolation of dl-3,5-diiodotyrosine from thyroid tissue.[1]

Materials:

-

Desiccated thyroid gland tissue

-

Barium hydroxide solution

-

Sulfuric acid

-

Sodium hydroxide solution

-

Hydrochloric acid

-

Ethanol

-

Diethyl ether

-

Reflux apparatus

-

Filtration equipment

-

Centrifuge

Procedure:

-

Hydrolysis: The desiccated thyroid tissue is subjected to alkaline hydrolysis by refluxing with a barium hydroxide solution. This process breaks down the thyroglobulin protein, releasing the constituent amino acids.

-

Removal of Barium: After hydrolysis, the excess barium hydroxide is precipitated as barium sulfate by the careful addition of sulfuric acid. The precipitate is removed by filtration or centrifugation.

-

Acidification and Extraction: The resulting filtrate is acidified with hydrochloric acid. This step is followed by extraction with appropriate organic solvents to remove other components.

-

Isoelectric Precipitation: The aqueous solution is then carefully neutralized. As the pH approaches the isoelectric point of diiodotyrosine, it will precipitate out of the solution.

-

Crystallization: The crude diiodotyrosine is collected and can be further purified by recrystallization from dilute ethanol or other suitable solvents.

Experimental Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This compound, since its discovery nearly a century ago, has remained a molecule of profound importance in the fields of endocrinology, biochemistry, and drug development. Its central role as a precursor to the essential thyroid hormones underscores its physiological significance. The experimental protocols detailed herein provide a foundation for researchers to synthesize and isolate this critical compound for further investigation. A comprehensive understanding of its history, properties, and biosynthetic pathways is crucial for advancing our knowledge of thyroid function and for the development of novel therapeutic strategies targeting thyroid-related disorders. The continued study of this compound and its metabolic context promises to yield further insights into the intricate workings of the endocrine system.

References

- 1. Observations on the iodine-containing compounds of the thyroid gland. Isolation of dl-3:5-di-iodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The isolation of d-3: 5-diiodotyrosine from the thyroid gland by the action of proteolytic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The configurative relationship of thyroxine and tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The oxidation of diiodotyrosine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3:5:3′-Triiodothyronine. 2. Physiological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The oxidation of diiodotyrosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,5-DIIODOTYROSINE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound dihydrate (DIT) | SIELC Technologies [sielc.com]

- 11. Human Metabolome Database: Showing metabocard for this compound (HMDB0003474) [hmdb.ca]

- 12. cusabio.com [cusabio.com]

- 13. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thyroid hormones - Wikipedia [en.wikipedia.org]

- 16. This compound dihydrate synthesis - chemicalbook [chemicalbook.com]

- 17. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 18. New process for synthesis of this compound | Semantic Scholar [semanticscholar.org]

The Physiological Effects of 3,5-Diiodo-L-tyrosine Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodo-L-tyrosine (DIT), an endogenous metabolite of thyroid hormones, has garnered significant scientific interest for its diverse physiological effects. Historically considered an inactive byproduct of thyroid hormone metabolism, emerging evidence reveals DIT as a potent modulator of energy metabolism, mitochondrial function, and various signaling pathways. This technical guide provides a comprehensive overview of the physiological consequences of DIT administration, with a focus on its metabolic, endocrine, and cardiovascular effects. Detailed experimental protocols from key studies are provided, and quantitative data are summarized for comparative analysis. Furthermore, key signaling pathways influenced by DIT are visually represented to facilitate a deeper understanding of its molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of DIT.

Introduction

This compound (DIT) is a di-iodinated derivative of the amino acid tyrosine and a precursor in the synthesis of thyroid hormones.[1][2] While its role as a building block for thyroxine (T4) and triiodothyronine (T3) is well-established, recent research has illuminated its own intrinsic biological activities. Often referred to as T2 in the literature, DIT administration has been shown to elicit a range of physiological responses, many of which are distinct from those of the classical thyroid hormones.[3] This guide will delve into the multifaceted effects of DIT, providing a detailed examination of the current scientific understanding of its actions.

Metabolic Effects

The most pronounced and extensively studied effects of DIT administration are on energy and lipid metabolism. DIT has been demonstrated to increase the resting metabolic rate (RMR) and stimulate oxygen consumption.[3][4] These effects are often observed without the typical thyrotoxic side effects associated with T3 administration, such as tachycardia.[5]

Increased Energy Expenditure and Fat Mass Reduction

Studies in rodents have consistently shown that DIT administration leads to a reduction in body weight and adipose tissue mass, particularly in the context of high-fat diet-induced obesity.[2][4] This is attributed to an increase in energy expenditure and enhanced fatty acid oxidation.[6][7]

Hepatic Lipid Metabolism

DIT has a significant impact on the liver, where it has been shown to prevent and reverse hepatic steatosis (fatty liver).[8] It achieves this by stimulating mitochondrial fatty acid oxidation and modulating the expression of genes involved in lipid metabolism.[1][9] Specifically, DIT has been found to downregulate the expression of genes involved in lipogenesis.[8]

Glucose Metabolism

The effects of DIT on glucose metabolism are also noteworthy. Some studies suggest that DIT can improve insulin sensitivity and glucose tolerance.[10] In cardiomyoblasts, DIT has been shown to increase glucose consumption.[5]

Endocrine Effects

DIT administration has a notable impact on the endocrine system, particularly the Hypothalamus-Pituitary-Thyroid (HPT) axis.

Suppression of the Hypothalamus-Pituitary-Thyroid (HPT) Axis

A consistent finding across numerous studies is that DIT administration leads to a suppression of the HPT axis.[4][11] This is characterized by a dose-dependent reduction in serum levels of Thyroid-Stimulating Hormone (TSH), thyroxine (T4), and triiodothyronine (T3).[2][4] This central hypothyroidism is an important consideration in the evaluation of DIT's therapeutic potential.

Cardiovascular Effects

The cardiovascular effects of DIT are a critical area of investigation. While some studies suggest that DIT can exert its metabolic benefits without adverse cardiac effects, others have reported the potential for cardiac hypertrophy, particularly at higher doses.[5][11] This highlights the importance of dose-dependency in the physiological response to DIT.

Mitochondrial Effects

A key mechanism underlying many of the metabolic effects of DIT is its direct action on mitochondria. DIT has been shown to rapidly stimulate mitochondrial respiration and enhance thermogenesis.[6][7] This effect appears to be independent of nuclear thyroid hormone receptors, suggesting a direct interaction with mitochondrial components.[3] DIT stimulates the activity of cytochrome c oxidase, a key enzyme in the electron transport chain.[12]

Signaling Pathways

DIT exerts its physiological effects through the modulation of several key signaling pathways.

AMPK-ACC Signaling Pathway

DIT has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[6][7] Activation of AMPK leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This shifts metabolism towards fatty acid oxidation.[6][7]

Caption: DIT activates the AMPK-ACC signaling pathway.

MAPK/ERK and PI3K/Akt Signaling Pathways

In certain cell types, DIT has been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.[10][13] These pathways are involved in a wide range of cellular processes, including cell growth, proliferation, and metabolism. The activation of these pathways by DIT may contribute to its effects on gene expression and cellular function.[10]

Caption: DIT modulates MAPK/ERK and PI3K/Akt pathways.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the physiological effects of DIT administration in animal models.

Table 1: Effects of DIT on Metabolic Parameters in Rodents

| Parameter | Species | Dose and Duration | % Change from Control | Reference |

| Body Weight | Rat | 25 µ g/100g BW/day for 90 days | ↓ 15-20% | [4] |

| Mouse (obese) | 2.5 µg/g BW/day for 28 days | No significant change | [2] | |

| Retroperitoneal Fat Mass | Rat | 25 µ g/100g BW/day for 90 days | ↓ ~30% | [4] |

| Oxygen Consumption (RMR) | Rat | 50 µ g/100g BW/day for 90 days | ↑ ~20% | [4] |

| Mouse (obese) | 2.5 µg/g BW/day for 28 days | ↑ 12% | [14] | |

| Serum Cholesterol | Mouse (obese) | 2.5 µg/g BW/day for 14 days | ↓ ~25% | [2] |

| Hepatic Triglycerides | Mouse (obese) | 2.5 µg/g BW/day for 14 days | ↓ ~40% | [2] |

BW = Body Weight

Table 2: Effects of DIT on Endocrine Parameters in Rodents

| Parameter | Species | Dose and Duration | % Change from Control | Reference |

| Serum TSH | Rat | 25 µ g/100g BW/day for 90 days | ↓ ~50% | [4] |

| Mouse (obese) | 2.5 µg/g BW/day for 14 days | ↓ ~70% | [2] | |

| Serum T4 | Rat | 25 µ g/100g BW/day for 90 days | ↓ ~40% | [4] |

| Mouse (obese) | 2.5 µg/g BW/day for 14 days | ↓ ~80% | [2] | |

| Serum T3 | Rat | 25 µ g/100g BW/day for 90 days | ↓ ~30% | [4] |

| Mouse (obese) | 2.5 µg/g BW/day for 14 days | ↓ ~60% | [2] |

TSH = Thyroid-Stimulating Hormone; T4 = Thyroxine; T3 = Triiodothyronine

Table 3: Effects of DIT on Cardiac Parameters in Rodents

| Parameter | Species | Dose and Duration | % Change from Control | Reference |

| Heart Weight/Body Weight Ratio | Rat | 75 µ g/100g BW/day for 90 days | ↑ ~15% | [4] |

| Mouse (obese) | 2.5 µg/g BW/day for 28 days | ↑ ~20% | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Administration of DIT to Rodents

Objective: To assess the chronic physiological effects of DIT administration.

Animal Model: Male Wistar rats or C57BL/6J mice are commonly used.[2][4] For studies on obesity, animals are often fed a high-fat diet for a specified period to induce the obese phenotype before DIT treatment.[2]

DIT Preparation and Administration: this compound is typically dissolved in a vehicle such as 0.01 M NaOH and then diluted with saline.[4] Administration is usually performed via daily subcutaneous or intraperitoneal injections.[2][4] Doses can range from 25 µ g/100g body weight to 2.5 µg/g body weight, depending on the study's objectives.[2][4]

Experimental Procedures:

-

Body Weight and Food Intake: Measured daily or at regular intervals.

-

Metabolic Rate: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured using indirect calorimetry systems.[4]

-

Blood Collection: Blood samples are collected at the end of the study for analysis of serum hormones (TSH, T4, T3) and metabolites (cholesterol, triglycerides).

-

Tissue Collection: At the end of the experimental period, animals are euthanized, and tissues such as liver, heart, and adipose depots are collected, weighed, and processed for further analysis (e.g., histology, gene expression analysis).

Caption: General workflow for in vivo DIT administration studies.

Assessment of Mitochondrial Respiration

Objective: To measure the effect of DIT on mitochondrial oxygen consumption.

Sample Preparation: Mitochondria are isolated from fresh tissues (e.g., liver, skeletal muscle) by differential centrifugation.[15][16]

Respirometry: Oxygen consumption is measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).[17]

Protocol:

-

Isolated mitochondria are suspended in a respiration medium.

-

Various substrates and inhibitors are added sequentially to assess the function of different parts of the electron transport chain. For example:

-

State 2 respiration: Substrate alone (e.g., glutamate + malate or succinate).

-

State 3 respiration: ADP is added to stimulate ATP synthesis.

-

State 4 respiration: Respiration after all ADP has been phosphorylated.

-

-

DIT can be added directly to the respiration chamber to assess its acute effects, or mitochondria can be isolated from DIT-treated animals.

Western Blotting for Signaling Pathway Analysis

Objective: To determine the activation state of key signaling proteins.

Sample Preparation: Tissue or cell lysates are prepared, and protein concentration is determined.

Procedure:

-

Proteins are separated by size using SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF).

-

The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of the proteins of interest (e.g., AMPK, ACC, ERK, Akt).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate, and the bands are quantified. The ratio of phosphorylated to total protein is calculated to determine the activation state.[6]

Conclusion

This compound is a biologically active molecule with profound effects on energy metabolism, endocrine function, and cardiovascular physiology. Its ability to increase metabolic rate and reduce adiposity, often without the full spectrum of thyrotoxic side effects, makes it an intriguing candidate for further investigation as a therapeutic agent for metabolic disorders. However, its suppressive effects on the HPT axis and the potential for cardiac hypertrophy at higher doses are critical considerations that require careful dose-response studies and a deeper understanding of its tissue-specific actions. The direct effects of DIT on mitochondrial function and its modulation of key signaling pathways, such as the AMPK pathway, provide a foundation for its metabolic benefits. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a detailed overview of the physiological effects of DIT administration, methodologies for its study, and a summary of key quantitative findings to guide future research in this promising field.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of 3,5-diiodothyronine on energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. 3,5-Diiodo-L-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.unina.it [iris.unina.it]

- 9. researchgate.net [researchgate.net]

- 10. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of 3,5-di-iodo-L-thyronine on the mitochondrial energy-transduction apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nongenomic actions of l-thyroxine and 3,5,3′-triiodo-l-thyronine. Focus on “l-Thyroxine vs. 3,5,3′-triiodo-l-thyronine and cell proliferation: activation of mitogen-activated protein kinase and phosphatidylinositol 3-kinase” - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. 3,5-Diiodo-L-Thyronine Affects Structural and Metabolic Features of Skeletal Muscle Mitochondria in High-Fat-Diet Fed Rats Producing a Co-adaptation to the Glycolytic Fiber Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 16. karger.com [karger.com]

- 17. mdpi.com [mdpi.com]

The Crucial Role of 3,5-Diiodo-L-tyrosine in Thyroxine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodo-L-tyrosine (DIT) is an indispensable intermediate in the intricate biosynthetic pathway of thyroid hormones, primarily thyroxine (T4). This technical guide provides a comprehensive overview of the formation, coupling, and regulation of DIT within the thyroid gland. It delves into the enzymatic reactions catalyzed by thyroid peroxidase (TPO), presenting key quantitative data, detailed experimental protocols for studying this pathway, and visual representations of the core signaling and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in endocrinology research and the development of therapeutics targeting the thyroid hormone axis.

Introduction

The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are critical regulators of metabolism, growth, and development.[1] Their synthesis is a multi-step process that occurs in the thyroid follicles and is critically dependent on the availability of iodine and the amino acid tyrosine.[2] A key step in this pathway is the iodination of tyrosine residues on the thyroglobulin (Tg) protein to form monoiodotyrosine (MIT) and this compound (DIT).[3][4] DIT then serves as a direct precursor for the formation of T4 through an oxidative coupling reaction, also catalyzed by thyroid peroxidase (TPO).[5][6] Understanding the biochemistry of DIT is fundamental to comprehending both normal thyroid function and the pathophysiology of various thyroid disorders.

The Biosynthetic Pathway of Thyroxine: The Central Role of DIT

The synthesis of thyroxine from DIT is a cascade of events orchestrated primarily by the enzyme thyroid peroxidase (TPO) at the apical membrane of thyroid follicular cells.[7][8]

2.1. Iodination of Tyrosine Residues

The initial step involves the TPO-catalyzed iodination of specific tyrosine residues within the thyroglobulin protein. TPO, in the presence of hydrogen peroxide (H2O2), oxidizes iodide ions (I-) to a more reactive iodine species.[2][6] This reactive iodine then iodinates tyrosine at the 3' position to form MIT. Subsequent iodination at the 5' position of MIT yields this compound (DIT).[4]

2.2. Coupling of DIT to form Thyroxine

The final and crucial step in T4 synthesis is the intramolecular coupling of two DIT residues within the same thyroglobulin molecule.[5] This reaction is also catalyzed by TPO and involves the formation of a diiodotyrosyl radical.[6] The coupling of two DIT molecules results in the formation of a tetraiodothyronine (thyroxine) residue, still incorporated within the thyroglobulin backbone.

Quantitative Data

The enzymatic reactions involved in DIT formation and coupling are characterized by specific kinetic parameters. The following tables summarize key quantitative data for thyroid peroxidase activity.

| Parameter | Value | Species | Substrate(s) | Reference |

| TPO Kinetic Parameters | ||||

| Rate constant (Compound I with Iodide) | ~2 x 10⁷ M⁻¹s⁻¹ | Hog | Iodide | [7] |

| Rate constant (Iodine transfer to Tyrosine) | 2.1 x 10⁶ M⁻¹s⁻¹ | Hog | Tyrosine | [7] |

| Rate constant (Iodine transfer to MIT) | 3.3 x 10⁶ M⁻¹s⁻¹ | Hog | Monoiodotyrosine | [7] |

| Rate constant (Compound I with Thyroglobulin) | 1.0 x 10⁷ M⁻¹s⁻¹ | Hog | Thyroglobulin | [4] |

| Specific Activity of Purified TPO | ||||

| Guaiacol oxidation | 0.030 units/mg protein | Human | Guaiacol | [9] |

| Iodide oxidation | 0.0066 units/mg protein | Human | Iodide | [9] |

| Guaiacol oxidation | 48.9 µmoles/min/mg protein | Pig | Guaiacol | [10] |

| Iodide oxidation | 7.35 µmoles/min/mg protein | Pig | Iodide | [10] |

| Iodoamino Acid Content in Thyroglobulin | ||||

| Monoiodotyrosine (MIT) | 2.2 ± 0.35 residues/mole | Porcine | Thyroglobulin | [11] |

| Diiodotyrosine (DIT) | 0.74 ± 0.04 residues/mole | Porcine | Thyroglobulin | [11] |

| Thyroxine (T4) | 0.23 ± 0.04 residues/mole | Porcine | Thyroglobulin | [11] |

| Triiodothyronine (T3) | 0.098 ± 0.02 residues/mole | Porcine | Thyroglobulin | [11] |

Experimental Protocols

4.1. Thyroid Peroxidase (TPO) Activity Assay (Guaiacol Oxidation)

This spectrophotometric assay measures the peroxidase activity of TPO by monitoring the oxidation of guaiacol.

Materials:

-

Purified or microsomal TPO preparation

-

100 mM Potassium Phosphate Buffer, pH 7.0

-

20 mM Guaiacol solution

-

8.8 mM Hydrogen Peroxide (H2O2) solution

-

Spectrophotometer capable of reading at 470 nm

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0) and 20 mM guaiacol.

-

Add the TPO sample to the reaction mixture and pre-incubate at 25°C for 5 minutes.

-

Initiate the reaction by adding 8.8 mM H2O2.

-

Immediately monitor the increase in absorbance at 470 nm for 3-5 minutes.

-

Calculate the TPO activity based on the rate of change in absorbance, using the molar extinction coefficient of tetraguaiacol (26.6 mM⁻¹cm⁻¹).

4.2. In Vitro Iodination of Thyroglobulin

This protocol describes the iodination of thyroglobulin in vitro to study the formation of MIT and DIT.

Materials:

-

Purified thyroglobulin (low iodine content)

-

Purified TPO

-

Potassium Iodide (KI) solution

-

Glucose

-

Glucose Oxidase (as an H2O2 generating system)

-

100 mM Phosphate Buffer, pH 7.4

-

Dialysis tubing

Procedure:

-

Prepare a reaction mixture containing thyroglobulin, KI, glucose, and glucose oxidase in 100 mM phosphate buffer (pH 7.4).

-

Add purified TPO to initiate the iodination reaction.

-

Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a TPO inhibitor (e.g., methimazole) or by heat inactivation.

-

Dialyze the reaction mixture extensively against phosphate buffer to remove unreacted iodide.

-

The iodinated thyroglobulin can then be hydrolyzed, and the content of MIT and DIT can be quantified by HPLC.

4.3. Quantification of DIT and Thyroxine by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of iodoamino acids from hydrolyzed thyroglobulin.

Materials:

-

Hydrolyzed thyroglobulin sample

-

Standards for MIT, DIT, T3, and T4

-

Reversed-phase C18 HPLC column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

HPLC system with a UV detector (280 nm)

Procedure:

-

Hydrolyze the iodinated thyroglobulin sample using pronase or a combination of pronase and leucine aminopeptidase.

-

Centrifuge the hydrolysate to remove any precipitate.

-

Inject the supernatant onto the C18 column.

-

Elute the iodoamino acids using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).

-

Monitor the elution profile at 280 nm.

-

Identify and quantify DIT and T4 by comparing the retention times and peak areas with those of the known standards.[12][13]

Signaling Pathways and Experimental Workflows

5.1. TSH Receptor Signaling Pathway

The synthesis of thyroid hormones is tightly regulated by the Thyroid Stimulating Hormone (TSH) from the pituitary gland. TSH binds to its G-protein coupled receptor (TSHR) on the basolateral membrane of thyroid follicular cells, activating downstream signaling cascades, primarily the adenylyl cyclase-cAMP pathway, which upregulates the expression and activity of key proteins involved in thyroxine biosynthesis, including TPO and thyroglobulin.[14][15][16]

Caption: TSH Receptor Signaling Pathway in Thyroid Follicular Cells.

5.2. Experimental Workflow for In Vitro Thyroxine Biosynthesis

This workflow outlines the key steps to study the synthesis of thyroxine from its precursors in a controlled laboratory setting.

Caption: Workflow for in vitro thyroxine biosynthesis and analysis.

5.3. Logical Relationship of DIT in Thyroxine Formation

The formation of thyroxine is logically dependent on the prior synthesis of its precursor, this compound.

Caption: Logical sequence of thyroxine formation from tyrosine.

Conclusion

This compound is a cornerstone of thyroid hormone biosynthesis. A thorough understanding of its formation, the kinetics of the enzymes involved, and the methods to study these processes is critical for advancing our knowledge of thyroid physiology and for the development of novel therapeutic strategies for thyroid diseases. This guide provides a foundational resource for professionals in the field, integrating key data and methodologies to facilitate further research and drug development efforts.

References

- 1. Thyroid peroxidase: kinetics, pH optima and substrate dependency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. Human Thyroid Peroxidase ELISA Kit (EHTPO) - Invitrogen [thermofisher.com]

- 4. Iodination and oxidation of thyroglobulin catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of human thyroid peroxidase purified by monoclonal antibody-assisted chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 7. Steady state kinetics and regulation of thyroid peroxidase-catalyzed iodination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. An improved assay method for thyroid peroxidase applicable for a few milligrams of abnormal human thyroid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Identification and quantitation of iodotyrosines and iodothyronines in proteins using high-performance liquid chromatography by photodiode-array ultraviolet-visible detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Thyroid stimulating hormone (TSH) signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Novel Insights on Thyroid-Stimulating Hormone Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Molecular Structure of 3,5-Diiodo-L-tyrosine Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of 3,5-Diiodo-L-tyrosine dihydrate, a key intermediate in the biosynthesis of thyroid hormones. The document details its physicochemical characteristics, spectroscopic profile, and its role in the thyroid hormone synthesis pathway.

Physicochemical Properties